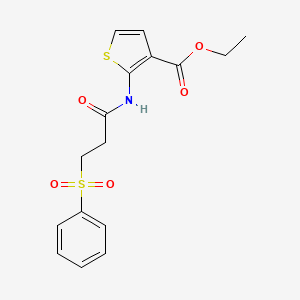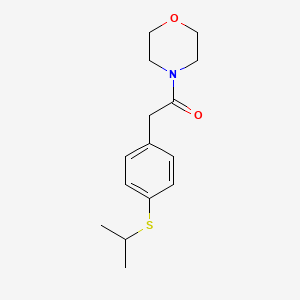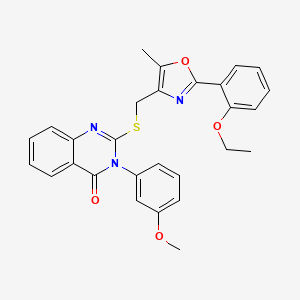
(S)-2-Methylhexanal
説明
(S)-2-Methylhexanal, also known as (S)-2-Methylcaproaldehyde, is a colorless liquid with a strong odor. It is an organic compound that belongs to the family of aldehydes. It is primarily used in the fragrance industry as a flavoring agent in food and beverages. In recent years, (S)-2-Methylhexanal has gained significant attention in the scientific community due to its potential applications in various fields, including chemical synthesis and biomedical research.
科学的研究の応用
Synthesis Improvements
(S)-2-Methylhexanal is involved in synthetic chemistry processes. Bi Jian-hong (2012) improved the synthesis of 2-methylhexan-2-ol, an experiment in organic chemistry, which shortens experiment time and increases yield (Bi Jian-hong, 2012).
Reaction Temperature Influence
The influence of reaction temperature on the cracking mechanism of 2-methylhexane was studied by Bamwenda et al. (1994), showing the formation of various compounds at different temperatures and providing insights into the reaction mechanisms (Bamwenda, Zhao, & Wojciechowski, 1994).
Combustion Modeling
Modeling the ignition of a heptane isomer, 2-methylhexane, is crucial for understanding the combustion behavior of real fuels. Mohamed et al. (2016) updated the kinetic reaction mechanism for 2-methylhexane, improving model performance across extended operating conditions (Mohamed et al., 2016).
Cholesterol Thermal Changes
Derewiaka et al. (2017) identified 5-methylhexanal as a marker of cholesterol polymerization, highlighting its role in understanding cholesterol transformations during thermal processing (Derewiaka, Zaręba, Obiedziński, & Matuszewska-Janica, 2017).
Aromatization on Catalysts
Aberuagba (2001) studied the aromatization reaction of 3-methylhexane on Pt/Al2O3 catalysts, providing insights into the production of aromatic compounds under different atmospheric conditions (Aberuagba, 2001).
Steam Deactivation of Y Zeolites
Yaluris et al. (1999) analyzed the kinetic data of 2-methylhexane cracking on Y zeolites, showing how steam treatment alters product selectivity by changing the rates of various catalytic cycles (Yaluris, Madon, & Dumesic, 1999).
Methanogenic Biodegradation
Laban et al. (2015) investigated the methanogenic biodegradation of iso-alkanes like 2-methylhexane, providing insights into the isomer-specific metabolism under methanogenic conditions (Laban, Dao, Semple, & Foght, 2015).
Catalytic Cracking Mechanisms
Yaluris, Madon, and Dumesic (1997) developed a kinetic model for 2-methylhexane cracking over USY-zeolite-based catalysts, elucidating the reaction selectivity and catalytic cycles (Yaluris, Madon, & Dumesic, 1997).
Low-Temperature Oxidation
Wang et al. (2017) explored the low-temperature oxidation of 2-methylhexane, leading to the development of a detailed kinetic model that includes third O2 addition reactions (Wang et al., 2017).
Stereoisomeric Flavour Compounds
Bartschat and Mosandl (1998) achieved direct enantioseparation of related compounds, aiding in understanding the structure-function relationship in flavor chemistry (Bartschat & Mosandl, 1998).
Electronic Structure and Catalysis
Levitskii et al. (1974) studied the electronic structure of 2-methylhexane, providing insights into its role in catalytic demethylation processes (Levitskii, Minachev, Stankevich, Udal’tsova, & Gyul’maliev, 1974).
Transport-Diffusivities in Silicalite
Paschek and Krishna (2000) conducted kinetic Monte Carlo simulations of 2-methylhexane in silicalite, contributing to the understanding of diffusivity in porous materials (Paschek & Krishna, 2000).
Thermal Properties and Thermodynamics
Messerly and Finke (1971) measured the low-temperature thermal properties of 2-methylhexane, leading to a deeper understanding of the thermodynamics of 2-methylalkanes (Messerly & Finke, 1971).
Conformational Analysis
Crowder (1986) analyzed infrared spectra of 2-methylhexane, contributing to the understanding of its molecular conformations (Crowder, 1986).
特性
IUPAC Name |
(2S)-2-methylhexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-3-4-5-7(2)6-8/h6-7H,3-5H2,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVGMUDWABJNRC-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Methylhexanal | |
CAS RN |
66875-71-6 | |
| Record name | 2-Methylhexanal, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066875716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYLHEXANAL, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W2UHT6RBE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is 2-methylhexanal, and how is it formed in the context of these research papers?
A1: 2-methylhexanal is a branched aldehyde. It's generated as a byproduct during the hydroformylation of 1-hexene, a process where hydrogen (H2) and carbon monoxide (CO) are added to the double bond of 1-hexene in the presence of a catalyst. This reaction primarily yields heptanal (the linear aldehyde), but 2-methylhexanal is often produced as a branched isomer. [, , ]
Q2: Why is the formation of 2-methylhexanal significant in hydroformylation reactions?
A2: The ratio of linear aldehydes (like heptanal) to branched aldehydes (like 2-methylhexanal) is a key indicator of selectivity in hydroformylation. Industrial applications often favor linear aldehydes for their use in plasticizers and detergents. Therefore, researchers aim to develop catalysts and reaction conditions that maximize the production of linear aldehydes while minimizing branched aldehyde formation. [, ]
Q3: How do the research papers describe controlling the formation of 2-methylhexanal during hydroformylation?
A3: The research highlights the impact of various factors on the selectivity of hydroformylation reactions, influencing the ratio of heptanal to 2-methylhexanal:
- Ligand choice: Different phosphine ligands coordinated to the rhodium catalyst significantly affect the reaction pathway. For instance, diphenyl(pentafluorophenyl)phosphine (II) was found to minimize the undesirable isomerization side reaction that leads to 2-methylhexanal formation. []
- Solvent: The choice of solvent can impact the reaction outcome. One study found that using protic solvents like ethanol with specific rhodium trialkylphosphine catalysts led to the formation of alcohols (heptanol and 2-methylhexanol) instead of aldehydes. []
- Reaction conditions: Factors like pressure, temperature, and residence time influence the catalytic cycle, affecting the product distribution. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2564471.png)
![2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2564472.png)




![1,3-Benzothiazol-2-yl-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]methanone](/img/structure/B2564482.png)
![4-[4-(methylsulfonyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2564485.png)


![1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2564488.png)
![2-Chloro-N-[2-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)ethyl]propanamide](/img/structure/B2564489.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2564493.png)
![3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2564494.png)